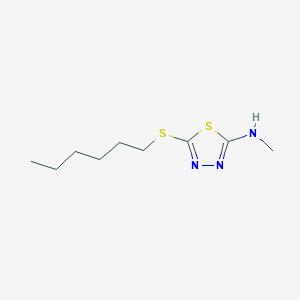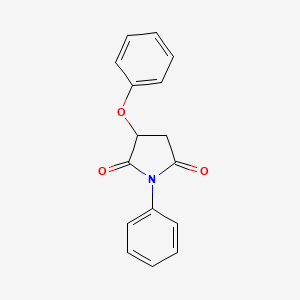
3-Phenoxy-1-phenylpyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Phenoxy-1-phenylpyrrolidine-2,5-dione is a chemical compound that belongs to the class of pyrrolidine-2,5-diones. This compound is known for its pharmacological relevance, particularly as a metabolite of certain antiepileptic drugs
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenoxy-1-phenylpyrrolidine-2,5-dione typically involves the reaction of phenylsuccinic anhydride with phenol in the presence of a base. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired pyrrolidine-2,5-dione structure . The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Phenoxy-1-phenylpyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the phenyl or phenoxy positions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products: The major products formed from these reactions include various substituted pyrrolidine-2,5-diones, hydroxy derivatives, and quinones.
Wissenschaftliche Forschungsanwendungen
3-Phenoxy-1-phenylpyrrolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its role as a metabolite of antiepileptic drugs and its potential therapeutic effects.
Industry: Utilized in the development of new materials and as a precursor in various chemical processes.
Wirkmechanismus
The mechanism of action of 3-Phenoxy-1-phenylpyrrolidine-2,5-dione involves its interaction with specific molecular targets. As a metabolite of antiepileptic drugs, it may modulate neurotransmitter release and inhibit certain ion channels, thereby exerting anticonvulsant effects . The exact pathways and molecular targets are still under investigation, but its structure suggests potential interactions with various biological molecules.
Vergleich Mit ähnlichen Verbindungen
3-Phenylpyrrolidine-2,5-dione: A closely related compound with similar pharmacological properties.
1-Methyl-3-phenylpyrrolidine-2,5-dione: Another related compound used in the treatment of epilepsy.
Uniqueness: 3-Phenoxy-1-phenylpyrrolidine-2,5-dione is unique due to the presence of both phenyl and phenoxy groups, which contribute to its distinct chemical reactivity and potential applications. Its dual functionality allows for a broader range of chemical modifications and biological interactions compared to its analogs.
Eigenschaften
CAS-Nummer |
67354-77-2 |
|---|---|
Molekularformel |
C16H13NO3 |
Molekulargewicht |
267.28 g/mol |
IUPAC-Name |
3-phenoxy-1-phenylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C16H13NO3/c18-15-11-14(20-13-9-5-2-6-10-13)16(19)17(15)12-7-3-1-4-8-12/h1-10,14H,11H2 |
InChI-Schlüssel |
JWMAMZHAENXVNY-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(=O)N(C1=O)C2=CC=CC=C2)OC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2R,3R,4R,5R)-4-chloro-3-hydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B14475813.png)
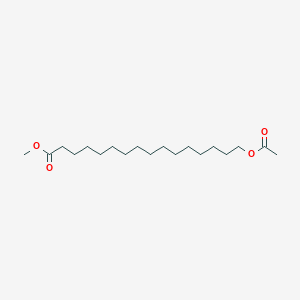


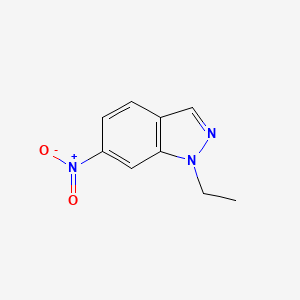

![[1,1'-Biphenyl]-2,2'-dicarboxaldehyde, 4,4',5,5',6,6'-hexamethoxy-](/img/structure/B14475835.png)

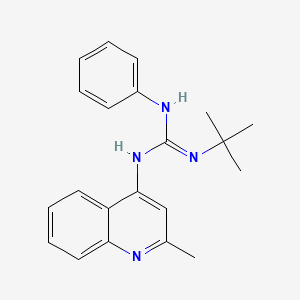
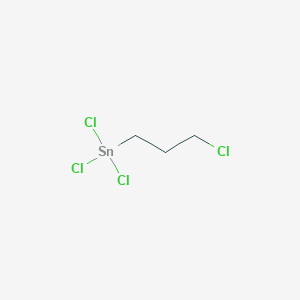
![(1E)-2-[6-[[amino-[(E)-[amino-(4-chloroanilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloroanilino)methylidene]guanidine;2-hydroxyethanesulfonic acid](/img/structure/B14475883.png)
![2-[Methyl(phenyl)amino]-6-phenyl-4H-1,3-oxazin-4-one](/img/structure/B14475889.png)
